![molecular formula C19H21NO3S B2557417 Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034302-90-2](/img/structure/B2557417.png)
Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound "Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone" is a novel molecule that has been explored for its potential as an anticancer agent. The research on related compounds has shown that these molecules can exhibit a range of biological activities, including anticancer properties, and can be synthesized through various chemical reactions .
Synthesis Analysis
The synthesis of related chroman-2-yl and piperidin-1-yl methanone derivatives involves multiple steps, including condensation, amidation, and Friedel-Crafts acylation reactions. For instance, the synthesis of 7-(5-((amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues was achieved through a series of reactions characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and MS spectral analysis . Similarly, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involved amidation, Friedel-Crafts acylation, and hydration, with the structures of intermediates and the target compound confirmed by 1H NMR .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of a related adduct showed dihedral angles between the benzene ring and the piperidine rings, indicating the spatial arrangement of these groups . The crystal structure of another related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was also reported, highlighting the importance of thiophene as a core structure in pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The reactions include the formation of spiro compounds, which are known for their stability and unique chemical properties. The synthesis of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone also involves the formation of tridentate coordination with organotin(IV) atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of bridgehead oxygen and nitrogen in the spirochromanones affects their anticancer activity and pharmacokinetic properties. The in-silico ADME prediction studies suggest that these compounds may not face pharmacokinetic issues in future development stages . The crystallographic data of related compounds provide insights into their conformation and intermolecular interactions, such as hydrogen bonding, which can affect their solubility and stability .
Scientific Research Applications
Antiviral Activity of Chromone Alkaloids
Research on natural and semi-synthetic chromone alkaloids, including compounds with structural similarities to Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, has demonstrated significant antiviral properties. For example, the non-polar fraction of a methanolic extract containing chromone secondary amine schumannificine 1 from the rootbark of Schumanniophyton magnificum displayed potent activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). The presence of a piperidine ring and unsubstituted hydroxy groups on the molecules was found to favor anti-HIV activity, with the anti-HIV activity attributed to irreversible binding to gp120, rather than inhibition of reverse transcriptase or protease (Houghton et al., 1994).
Selective Estrogen Receptor Modulators
Compounds structurally related to this compound, such as Raloxifene, have been identified as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. Studies have shown that modifications to the carbonyl group in these compounds can significantly increase their estrogen antagonist potency, suggesting their potential use in treating conditions sensitive to estrogen, such as breast cancer (Palkowitz et al., 1997).
Synthesis and Functionalization
The synthesis of novel fused chromone–pyrimidine hybrids and 2,4,5-trisubstituted pyrimidine derivatives has been achieved through the ANRORC reaction of 3-benzoyl chromones with benzamidines. This method demonstrates the versatility of chromone-based compounds for the development of functionalized pharmaceuticals and research chemicals (Sambaiah et al., 2017).
Electrochemical and Electrochromic Properties
Research into electrochromic materials has led to the synthesis of new compounds containing carbazole and phenyl-methanone units, showing promising electrochromic properties. These findings suggest potential applications in smart windows, displays, and other electrochromic devices (Hu et al., 2013).
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(18-6-5-14-3-1-2-4-17(14)23-18)20-10-7-15(8-11-20)22-16-9-12-24-13-16/h1-4,9,12-13,15,18H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJTZWWXLBUGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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